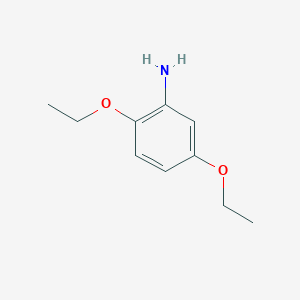

2,5-Diethoxyaniline

描述

Historical Context of Aniline (B41778) Derivatives in Chemical Research

The history of aniline derivatives in chemical research is deeply intertwined with the foundational developments of organic chemistry and the industrial revolution. Aniline, the parent compound, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo (B80030), who named it "Crystallin". wikipedia.orgatamanchemicals.comwikidoc.org Subsequently, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a distinctive blue color when treated with chloride of lime, naming it "kyanol" or "cyanol". wikipedia.orgatamanchemicals.comwikidoc.org Carl Julius Fritzsche, in 1840, obtained an oil from indigo treated with caustic potash, which he named "aniline" after the indigo-yielding plant anil. wikipedia.orgatamanchemicals.comwikidoc.org Independently, Nikolay Zinin, in 1842, reduced nitrobenzene (B124822) to a base he called "benzidam". wikipedia.orgatamanchemicals.com It was August Wilhelm von Hofmann who, in 1843, conclusively demonstrated that these variously obtained substances were, in fact, identical, solidifying the identity of aniline in chemical discourse. wikipedia.org

The true industrial significance of aniline derivatives began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic aniline dye. wikipedia.orgwikidoc.orge-bookshelf.demdpi.com This pivotal discovery spurred the rapid growth of the synthetic dye industry, which became heavily reliant on aniline as a primary building block. wikipedia.orgwikidoc.orgmdpi.com The widespread availability and reactivity of aniline derivatives led to their indispensable role in the development of numerous other chemical products. e-bookshelf.de By the late 19th and early 20th centuries, aniline derivatives found applications in pharmaceuticals, such as the analgesic drugs acetanilide (B955) and phenacetin, and later in the production of sulfa drugs, which were widely used as antibacterials. wikipedia.orgatamanchemicals.comwikidoc.orgtransparencymarketresearch.com Beyond medicine, they became crucial intermediates in the manufacturing of agrochemicals, rubber processing chemicals, and various specialty chemicals. transparencymarketresearch.comsci-hub.seresearchgate.net The general preparation of many substituted aniline derivatives often involves the nitration of substituted aromatic compounds followed by reduction. wikipedia.orgatamanchemicals.com

Significance of 2,5-Dialkoxy Aniline Structures in Advanced Materials and Chemical Synthesis

2,5-Dialkoxy aniline structures, including 2,5-Diethoxyaniline, are of considerable significance in advanced materials and chemical synthesis due to the unique electronic and steric properties imparted by the alkoxy substituents. These compounds serve as versatile intermediates in the production of a wide array of fine chemicals, including dyes, pigments, and pharmaceuticals. ontosight.aiontosight.aidataintelo.com Their chemical structure, characterized by a benzene (B151609) ring with an amino group and two alkoxy groups, influences their physical and chemical properties, such as melting points, solubility, and reactivity. ontosight.aisolubilityofthings.com

In the realm of advanced materials, dialkoxy anilines are particularly noted for their utility in the synthesis of conducting polymers. For instance, poly(2,5-dimethoxyaniline) (PDMA), a closely related analog to poly(this compound), has been extensively studied. Research indicates that the presence of 2,5-dialkoxy substituents on the phenyl rings can lead to enhanced conductivity in the resulting polymers compared to unsubstituted polyaniline. scielo.brscielo.brias.ac.in Furthermore, PDMA exhibits electrochromic effects, demonstrating reversible color changes from yellow to blue upon potential switching, making it a potential candidate for applications in electrochromic devices. scielo.brscielo.brresearchgate.netresearchgate.net The introduction of alkoxy groups also contributes to improved solubility of these polymers in common organic solvents, overcoming a significant limitation of unsubstituted polyaniline. scielo.brias.ac.inresearchgate.net By extension, this compound, sharing this fundamental structural motif, presents similar promise for the development of novel conducting polymers and other advanced materials with tailored properties.

Scope and Research Trajectories for this compound Studies

The academic research trajectories for this compound primarily encompass its synthesis, exploration of its chemical reactivity, and its application as a versatile building block in various chemical and material science fields.

Synthesis: this compound can be synthesized through several methods. One reported route involves the reduction of 2,5-diethoxynitrobenzene. sigmaaldrich.com Another general approach for such compounds includes the reaction of 2,5-dihalogenated benzenes with ethoxide in the presence of a catalyst, followed by nitration and subsequent reduction steps to introduce and convert the nitro group into an amino group. ontosight.ai

Chemical Reactivity and Kinetic Studies: As a primary aromatic amine, this compound is highly reactive and participates in various chemical transformations. Detailed research has been conducted on the kinetics of hydrolysis of its phosphate (B84403) esters, such as mono- and tri-2,5-diethoxyaniline phosphate. asianpubs.orgsemanticscholar.orgresearchgate.net These studies investigate the reaction mechanisms, including bond fission, and the influence of factors like pH, temperature, and acid concentration on the hydrolysis rates. asianpubs.orgsemanticscholar.orgresearchgate.net For example, the hydrolysis of mono 2,5-diethoxy aniline phosphate has been studied across a pH range of 1.24-7.46, revealing the bimolecular nature of the hydrolysis based on Arrhenius parameters. asianpubs.org Similarly, the hydrolysis of tri-2,5-diethoxyaniline phosphate has been examined in acidic media, confirming the applicability of the Arrhenius equation to its reaction rate. semanticscholar.orgresearchgate.net

Material Science Applications: A significant research trajectory involves the utilization of this compound as a monomer or intermediate for advanced polymeric materials. Drawing parallels from studies on 2,5-dimethoxyaniline, its ethoxy groups are expected to confer enhanced solubility and processability to its polymerized forms. This makes it a promising candidate for the development of conductive polymers, electrochromic materials, and other functional polymers with potential applications in smart windows, displays, and sensors. scielo.brscielo.brias.ac.inresearchgate.netresearchgate.netresearchgate.net

Intermediate in Fine Chemical Synthesis: this compound continues to be a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. ontosight.aidataintelo.com Its versatility as a building block allows for the creation of more complex organic molecules with tailored properties for specific industrial and academic applications.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | sigmaaldrich.com |

| Molecular Weight | 181.23 g/mol | sigmaaldrich.com |

| CAS Number | 94-85-9 | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point (mp) | 85-88 °C (lit.) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFTIYOZUJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059110 | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-85-9 | |

| Record name | 2,5-Diethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3F7MAQ35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Diethoxyaniline

Established Synthetic Routes for 2,5-Diethoxyaniline

The synthesis of this compound and its subsequent use in creating more complex molecules are grounded in fundamental organic reactions. These routes include phosphorylation to form phosphate (B84403) esters, the reduction of a corresponding nitro compound to yield the primary amine, and its role as a building block in the construction of phenazine ring systems.

Phosphorylation Reactions (e.g., with POCl₃)

Phosphate esters of this compound are synthesized through a direct reaction with phosphorus oxychloride (POCl₃) semanticscholar.orgresearchgate.net. This process involves the substitution of the hydroxyl groups of orthophosphoric acid with the this compound moiety semanticscholar.orgresearchgate.net. The reaction can be controlled to yield different degrees of substitution on the phosphate core. For instance, Tri-2,5-diethoxyaniline phosphate is prepared by reacting 14 grams of this compound dissolved in 15.8 ml of pyridine with POCl₃ semanticscholar.org. The use of a base like pyridine is common in these reactions to neutralize the hydrogen chloride (HCl) byproduct that is evolved. This method allows for the creation of mono-, di-, and tri-substituted aniline (B41778) phosphate esters, which are of interest for studying their hydrolytic behavior and potential applications as organophosphorus pesticides semanticscholar.orgresearchgate.net.

Reduction of Aromatic Nitro Compounds to Aromatic Amines

A primary and widely used method for preparing aromatic amines is the reduction of the corresponding aromatic nitro compound. For this compound, this involves the reduction of 2,5-diethoxynitrobenzene. A general and analogous industrial method for this transformation is catalytic reduction with hydrogen gas in the liquid phase at elevated temperature and pressure google.com. This process is typically carried out in an aromatic solvent like toluene or xylene in the presence of a catalyst, such as a modified platinum-on-carbon catalyst google.com. The reaction conditions are carefully controlled, with temperatures ranging from 80°C to 110°C and hydrogen pressures from 5 to 50 atmospheres google.com. The process can be run until the uptake of hydrogen ceases, indicating the complete conversion of the nitro group to the amine google.com. This method is a foundational route for synthesizing various anilines from their nitro precursors.

Direct Ring Closure and Isomer Formation in Phenazine Synthesis

This compound serves as a precursor in the synthesis of phenazines, which are nitrogen-containing heterocyclic compounds with diverse biological activities. One established route to phenazines involves the reaction of an aniline derivative with a 1,2-diaminobenzene derivative, followed by an oxidation step. A common synthetic strategy involves the reduction of an N-phenyl-2-nitroaniline intermediate to form a diamine, which then undergoes oxidative cyclization to yield the phenazine core guidechem.comresearchgate.net. For example, aniline derivatives can be treated with 2-fluoronitrobenzene to give a secondary amine, which is then reduced using a catalyst like 10% Pd/C under a hydrogen atmosphere to yield a diamine researchgate.net. This diamine is subsequently oxidized, often with ferric chloride, to produce the final phenazine structure researchgate.net. The substitution pattern on the this compound ring would directly influence the structure and potential isomerism of the resulting phenazine product. Another pathway is the condensation of an aniline with a 1,2-dicarbonyl compound, which can also lead to the formation of the phenazine ring system researchgate.net.

Advanced Synthetic Strategies and Catalytic Approaches

While the reduction of nitroaromatics is a classic transformation, modern synthetic chemistry has focused on developing more advanced and efficient catalytic systems that offer improvements in terms of mildness, selectivity, and environmental impact. These advanced strategies are applicable to the synthesis of this compound from its nitro precursor. Research has explored a wide array of catalysts and reducing agents to replace traditional methods. These include catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or ammonium (B1175870) formate, often in combination with catalysts based on gold, iron, or palladium google.com. Such methods can offer high chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. The development of metal-free reduction systems represents another significant advancement. These approaches utilize reagents that are less toxic and more environmentally benign.

Reaction Mechanisms Involving this compound

The study of reaction mechanisms provides insight into the reactivity and behavior of chemical compounds. For derivatives of this compound, significant research has been conducted on the kinetics and mechanisms of hydrolysis, particularly for its phosphate esters.

Hydrolysis Kinetics and Mechanisms of this compound Derivatives

The hydrolysis of phosphate esters of this compound has been investigated in detail under various conditions to elucidate the reaction mechanism.

Mono-2,5-diethoxyaniline Phosphate: Kinetic studies of the hydrolysis of mono-2,5-diethoxyaniline phosphate have been performed in both acidic and buffered media across a pH range of 1.24 to 7.46. asianpubs.org The reaction is followed by spectrophotometrically measuring the inorganic phosphate produced asianpubs.org. In the acidic region, the conjugate acid species is identified as the reactive form researchgate.net. A log rate-pH profile shows that the reaction rate increases with a rise in pH up to 4.17, which is attributed to the increasing contribution of the more reactive mononegative species of the ester asianpubs.org. The maximum rate is observed at pH 4.17, where the mononegative species is considered to be the sole governing factor asianpubs.org. This suggests an equilibrium between the neutral and mononegative forms in the lower pH range asianpubs.org. The calculation of Arrhenius parameters, such as the energy of activation and entropy of activation, from studies at different temperatures points to a bimolecular nature for the hydrolysis reaction asianpubs.org.

Below are tables summarizing the kinetic data for the hydrolysis of these phosphate esters.

| pH | k (min⁻¹) x 10³ |

|---|---|

| 1.24 | 5.06 |

| 2.20 | 6.15 |

| 3.33 | 7.75 |

| 4.17 | 10.12 |

| 5.10 | 8.50 |

| 6.43 | 5.56 |

| 7.46 | 4.16 |

| HCl Concentration (M) | k (min⁻¹) x 10³ |

|---|---|

| 0.1 | 1.26 |

| 0.5 | 3.02 |

| 1.0 | 4.90 |

| 2.0 | 7.76 |

| 3.0 | 10.00 |

| 4.0 | 11.22 |

| 5.0 | 10.96 |

Acid-Catalyzed Hydrolysis Investigations

Kinetic studies have been conducted on the hydrolysis of phosphate esters derived from this compound, specifically tri-2,5-diethoxyaniline phosphate, in an acidic medium (0.01-5 M HCl). These investigations serve as a model to understand the hydrolytic mechanisms involving the this compound moiety. The process involves the substitution of the -OH group of orthophosphoric acid with the aryl radical from this compound. The hydrolysis of the resulting triester was examined in a 30% aqueous-dioxane medium.

Impact of Temperature and Solvent on Reaction Rates

The rate of hydrolysis of tri-2,5-diethoxyaniline phosphate demonstrates a clear dependence on temperature, following the Arrhenius equation. Kinetic studies were performed at 80, 90, and 98°C, with the calculated Arrhenius parameters, such as activation energy and entropy change, supporting the bimolecular nature of the hydrolysis.

The choice of solvent also plays a critical role. The use of aqueous-dioxane mixtures in these kinetic investigations was instrumental. By varying the concentration of dioxane, it was inferred that the hydrolysis proceeds as a bimolecular nucleophilic reaction, involving a transition state where charge is dispersed between the reactive species and a water molecule.

Kinetic Modeling and Empirical Parameter Correlations (e.g., Hammett, Bunnett)

To further elucidate the reaction mechanism, empirical parameter correlations have been applied. The Hammett correlation, assuming the protonation of the substrate is accurately described by the H₀ acidity function, yields a slope of 0.30. This value suggests the involvement of a water molecule in the rate-determining step of the hydrolysis.

Bunnett parameters (w and w) provide additional evidence for the role of water. For the hydrolysis of tri-2,5-diethoxyaniline phosphate, the calculated values for w and w are 9.09 and 3.75, respectively. These values favor a bimolecular hydrolysis mechanism.

| Parameter | Value | Interpretation |

|---|---|---|

| Hammett Plot Slope | 0.30 | Suggests involvement of water in the slow step. |

| Bunnett Parameter (w) | 9.09 | Favors a bimolecular hydrolysis mechanism. |

| Bunnett Parameter (w*) | 3.75 |

Substitution and Functionalization Reactions

As a primary aromatic amine, this compound is a versatile intermediate for various substitution and functionalization reactions. sigmaaldrich.com The aniline moiety is highly susceptible to electrophilic aromatic substitution due to the strong activating, ortho/para-directing nature of the amino (-NH2) group, which is further enhanced by the two electron-donating ethoxy groups.

This high reactivity allows this compound to be used in the synthesis of more complex molecules. For instance, it serves as a precursor for synthesizing 4-chloro-2′,5′-diethoxy-2-nitrodiphenylamine. sigmaaldrich.com It can also react with compounds like 4-Amino-5-Imidazole Carboxamide Hydrochloride to form heterocyclic structures of potential pharmaceutical interest. chemicalbull.com The amino group itself can be functionalized, such as through condensation reactions with phthalimidomethyl to form phthalimidomethyl derivatives. sigmaaldrich.com Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer or similar reactions, effectively allowing the removal or replacement of the amino group. libretexts.orgrsc.org

Oxidative Polymerization Mechanisms of Dialkoxy Anilines

The oxidative polymerization of dialkoxy anilines, such as the closely related 2,5-dimethoxyaniline, provides a model for understanding the polymerization of this compound. This process is typically carried out via chemical or electrochemical oxidation in an acidic aqueous medium. ias.ac.in A common chemical oxidant used is ammonium persulfate. ias.ac.in

The polymerization mechanism proceeds through several key steps:

Initiation : The process begins with the oxidation of the aniline monomer to form a cation radical.

Propagation : These cation radicals then couple with each other. This is followed by the elimination of two protons and subsequent rearomatization to form a dimer. The dimer is then oxidized, and the chain propagates by coupling with other monomer or oligomer radical cations. This growth is often described as a "head-to-tail" coupling, leading to the formation of para-substituted phenyleneamine units. google.com

Doping : Throughout the process, counter-anions from the acid in the medium dope the growing polymer chain, which is essential for its conductivity. ias.ac.in

The reaction is typically conducted at low temperatures (0–5°C) to control the reaction rate and prevent side reactions. ias.ac.in The resulting polymer, poly(2,5-dialkoxyaniline), often exhibits enhanced solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.in

Theoretical and Computational Studies of 2,5 Diethoxyaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure and predicting the reactivity of organic molecules like 2,5-diethoxyaniline. These calculations can provide detailed information about molecular geometry, charge distribution, and orbital energies.

Molecular Geometry and Energetics: DFT methods are commonly employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional arrangement. This involves finding the lowest energy conformers and assessing the energy barriers for interconversion between different conformations. The optimized structures serve as a foundation for further electronic property analyses.

Frontier Molecular Orbitals (FMOs): A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO and LUMO provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively. A smaller HOMO-LUMO energy gap often correlates with higher reactivity. For related aniline (B41778) derivatives, DFT studies have been used to compute HOMO and LUMO energies to explore electronic interactions researchgate.net.

Reactivity Descriptors: Quantum chemical calculations can also yield various reactivity descriptors, such as Mulliken Population Analysis (MPA) and Molecular Electrostatic Potential (MEP) maps dergipark.org.tr. MPA provides information about atomic charge distributions, while MEP maps visually represent the electrostatic potential around a molecule, indicating regions prone to electrophilic or nucleophilic attack. Condensed-to-atoms Fukui indexes are also utilized to identify potential adsorption centers and local reactivities researchgate.net.

Spectroscopic Property Predictions: DFT and time-dependent DFT (TD-DFT) can predict spectroscopic properties, such as UV-Vis absorption spectra, by analyzing electronic transitions rsc.orgescholarship.org. These predictions can be correlated with experimental data to confirm structural details and understand how substituents influence optical properties rsc.org. For instance, electron-donating groups can red-shift the maximum absorption wavelength (λmax) rsc.org.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Description | Typical Unit / Range |

| Total Energy (E) | Energy of the optimized molecular structure | Hartree (a.u.) |

| Dipole Moment (μ) | Measure of molecular polarity | Debye (D) |

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital (electron donation ability) | eV |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital (electron acceptance ability) | eV |

| HOMO-LUMO Gap (ΔE) | Energy difference, indicative of reactivity and electronic transitions | eV |

| Molecular Electrostatic Potential (MEP) | Surface map showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions | V/Å |

| Fukui Functions (f+, f-) | Local reactivity indicators for nucleophilic (f+) and electrophilic (f-) attack | Dimensionless |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the exploration of conformational landscapes and the characterization of intermolecular interactions in various environments.

Conformational Analysis: While quantum chemical calculations identify stable conformers, MD simulations can explore the conformational space of this compound more extensively, especially if it possesses flexible ethoxy groups. This helps in understanding the molecule's flexibility and the distribution of its possible shapes at a given temperature. MD simulations are crucial for examining the stability and dynamic behavior of molecular systems nih.gov.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules or a solvent environment. This includes analyzing hydrogen bonding, van der Waals forces, and π-π stacking interactions. Understanding these interactions is critical for predicting solubility, crystal packing, and behavior in solution. For example, similar studies on Schiff bases have highlighted the influence of C-H…O, C-H…Cl intermolecular, and π-π stacking interactions on crystal packing dergipark.org.tr.

Solvation Effects: MD simulations can incorporate solvent models (e.g., explicit water or implicit continuum models) to investigate the energetic behavior of this compound in different solvents, providing insights into its solvation shell and how solvent molecules influence its conformation and reactivity dergipark.org.tr.

Table 2: Illustrative Molecular Dynamics Simulation Outputs for this compound (Hypothetical Data)

| Parameter | Description | Typical Output / Analysis |

| Root Mean Square Deviation (RMSD) | Measure of structural deviation from a reference structure over time | Trajectory plot, Average RMSD |

| Radius of Gyration (Rg) | Measure of molecular compactness | Time series, Average Rg |

| Hydrogen Bond Analysis | Number, strength, and lifetime of hydrogen bonds with solvent or other molecules | Count, Distance, Angle distributions |

| Radial Distribution Functions (RDFs) | Probability of finding other atoms/molecules at a certain distance from this compound | Plots of g(r) vs r |

| Conformational Clustering | Identification of dominant molecular conformations during the simulation | Cluster populations, Representative structures |

Predictive Modeling of Reaction Pathways and Kinetic Parameters

Computational methods are increasingly used to predict reaction pathways and estimate kinetic parameters, offering a cost-effective way to explore chemical transformations involving this compound.

Reaction Mechanism Elucidation: DFT calculations can be used to map out potential reaction pathways by identifying transition states and intermediates. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a theoretical understanding of reaction feasibility and kinetics escholarship.org. This approach is particularly valuable for complex organic reactions where experimental elucidation of mechanisms can be challenging.

Kinetic Parameter Estimation: Computational modeling can estimate kinetic parameters such as rate constants and activation energies. For instance, the hydrolysis of tri-2,5-diethoxyaniline phosphate (B84403) has been studied kinetically in acidic media, with theoretical analyses supporting the interpretation of experimental results regarding reaction molecularity and Arrhenius parameters researchgate.net. While this specific study focused on a derivative, the principles of kinetic modeling are applicable to this compound itself.

Structure-Activity Relationships (SARs): Computational approaches contribute to the development of quantitative structure-activity relationships (QSARs) or SARs, which correlate molecular structure with specific chemical or physical properties, or reactivity uni.lu. By analyzing the electronic and structural features of this compound and its derivatives, models can be built to predict their reactivity in various chemical contexts.

Table 3: Illustrative Predictive Modeling Parameters for this compound Reactions (Hypothetical Data)

| Parameter | Description | Typical Unit / Range |

| Activation Energy (Ea) | Energy barrier for a reaction to occur | kcal/mol or kJ/mol |

| Reaction Enthalpy (ΔHrxn) | Heat absorbed or released during a reaction | kcal/mol or kJ/mol |

| Transition State Geometry | Optimized structure at the highest energy point along a reaction pathway | Cartesian Coordinates |

| Rate Constant (k) | Measure of reaction speed at a given temperature | s⁻¹, M⁻¹s⁻¹, etc. |

| Molecularity | Number of molecules involved in the rate-determining step | Unimolecular, Bimolecular |

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Novel Pharmaceutical Intermediates

2,5-Diethoxyaniline serves as a crucial starting material in the synthesis of a variety of complex organic molecules that are considered valuable pharmaceutical intermediates. Its chemical structure, featuring a benzene (B151609) ring substituted with two ethoxy groups and an amine group, allows for a range of chemical modifications, making it an attractive building block for medicinal chemists.

The amine group of this compound is readily functionalized, enabling the construction of diverse molecular architectures. For instance, it can undergo condensation reactions with various carbonyl compounds to form Schiff bases, which are themselves an important class of biologically active compounds. Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the pharmacological properties of the resulting derivatives.

While specific, large-scale pharmaceutical applications are not yet widely documented, the utility of this compound as a precursor is evident in its commercial availability and its inclusion in the portfolios of chemical suppliers catering to the research and development sector of the pharmaceutical industry. Its application in the synthesis of dye intermediates also highlights its versatility in organic synthesis, a core discipline in drug discovery.

Investigation of Biological Activity of this compound Derivatives

Research into the biological activities of compounds derived from this compound is an expanding area of interest. Scientists are exploring the potential of these derivatives in various therapeutic areas, including oncology and infectious diseases.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural motifs responsible for their therapeutic effects.

Although detailed SAR data specifically for this compound derivatives are not extensively published, general principles from analogous aniline-based compounds can be extrapolated. For instance, the nature and position of substituents on the aromatic ring, as well as modifications to the amine functional group, are known to significantly impact biological activity.

For example, in the broader class of aniline (B41778) derivatives, the introduction of heterocyclic rings or specific pharmacophores can lead to compounds with enhanced potency and selectivity for biological targets. The ethoxy groups on the this compound scaffold can also influence the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters in drug design.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Derivative | R-Group Modification | Target | Activity (IC50, µM) |

| 1 | -H | Kinase A | 15.2 |

| 2 | -C(=O)CH3 | Kinase A | 8.5 |

| 3 | -SO2Ph | Kinase A | 2.1 |

| 4 | -H | Bacterium X | >100 |

| 5 | Schiff base with Salicylaldehyde | Bacterium X | 12.7 |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound derivatives is limited in the public domain.

Interactions with Biological Systems and Biomolecules

The therapeutic effects of any drug molecule are contingent upon its interaction with biological systems, typically through binding to specific biomolecules such as proteins or nucleic acids. Research into this compound derivatives is beginning to shed light on their potential mechanisms of action.

Derivatives of this compound are being investigated for their ability to inhibit the activity of various enzymes that are implicated in disease processes. For example, compounds with similar structural motifs have been shown to act as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.

Furthermore, the antimicrobial potential of Schiff bases derived from anilines suggests that this compound derivatives could interact with microbial targets, potentially disrupting essential cellular processes in bacteria and fungi. The specific interactions, whether through hydrogen bonding, hydrophobic interactions, or covalent modification, are a subject of ongoing research.

Development of Biochemical Probes and Reagents

The unique chemical properties of this compound also lend themselves to the development of biochemical probes and reagents. These tools are invaluable for studying biological processes at the molecular level.

For instance, the aniline moiety can be incorporated into fluorescent dyes. The spectral properties of these dyes can be sensitive to the local environment, allowing them to be used as probes for monitoring changes in polarity, pH, or the presence of specific ions or molecules within living cells. While the development of fluorescent probes specifically from this compound is not yet a major focus, the foundational chemistry suggests a potential avenue for future research. The design of such probes often involves coupling the aniline derivative to a fluorophore and a recognition element for the target of interest.

常见问题

Q. What are the established synthetic routes for 2,5-Diethoxyaniline, and how do reaction conditions influence yield?

this compound is synthesized via phosphorylation of POCl₃ with this compound in pyridine. Key steps include:

- Dissolving this compound in pyridine under stirring and heating (1 hour).

- Gradual addition of POCl₃ over 30 minutes, followed by 8 hours of continuous stirring to form a viscous mass .

- Post-reaction treatment with water to isolate pyridine hydrochloride and recrystallization from reactified spirit/water.

Yield optimization requires precise control of stoichiometry (molar ratios of POCl₃ to amine) and reaction time. Impurities arise from incomplete phosphorylation or side reactions with pyridine .

Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?

Key properties include:

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical methods include:

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 66.27%, H: 8.34%, N: 7.73%) .

- Chromatography : HPLC or GC-MS with retention time comparison to standards.

- Spectroscopy : FT-IR (N-H stretch at ~3400 cm⁻¹, aromatic C-O-C at 1250 cm⁻¹) and ¹H-NMR (ethoxy group protons at δ 1.3–1.5 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis kinetics of tri-2,5-diethoxyaniline phosphate?

Hydrolysis in acidic media (HCl, 1.0–6.0 M) follows bimolecular nucleophilic substitution (SN2):

- Rate dependence : First-order in ester and water concentrations.

- Activation Energy : Calculated via Arrhenius equation (Eₐ ≈ 85–95 kJ/mol) using rate constants at 80–98°C .

- Transition State : Charge dispersal occurs between conjugate acid of the ester and water, supported by solvent polarity studies (dioxane/water mixtures) .

Mechanistic validation involves correlation with Bunnett parameters and entropy changes (ΔS‡ < 0 indicates ordered transition state) .

Q. How should researchers design experiments to resolve contradictory data on compound stability under varying pH?

- Controlled Variables : Fix temperature, ionic strength, and solvent composition (e.g., 1,4-dioxane).

- pH Gradients : Test stability across pH 1–12 using buffered solutions (HCl/NaOH).

- Analytical Endpoints : Monitor degradation via UV-Vis (λ_max shifts) or LC-MS/MS for byproduct identification .

For conflicting studies, validate instrument calibration (e.g., pH meter accuracy) and replicate conditions from original literature .

Q. What advanced analytical techniques are suitable for detecting trace degradation products in this compound derivatives?

- LC-MS/MS : Quantifies metabolites (e.g., ethoxy group cleavage products) with LOQs of 1.0–20.0 ng/mL. Use electrospray ionization (ESI+) for protonated ions .

- NMR Dynamics : ¹³C-DEPT for tracking carbon-environment changes in hydrolysis products.

- X-ray Crystallography : Resolves structural rearrangements in degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。